molecular formula C12H16Cl2N4 B1523457 1-(Piperazin-1-yl)phthalazine dihydrochloride CAS No. 1333898-02-4

1-(Piperazin-1-yl)phthalazine dihydrochloride

Cat. No.: B1523457
CAS No.: 1333898-02-4
M. Wt: 287.19 g/mol
InChI Key: GHPGEPPKCBVMCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Piperazin-1-yl)phthalazine dihydrochloride (CAS 1333898-02-4) is a small-molecule compound with a molecular formula of C12H15ClN4 and a molecular weight of 250.73 g/mol. This chemical features a phthalazine core structure linked to a piperazine group, a scaffold recognized for its significant research value in medicinal chemistry and drug discovery. This compound is a key intermediate in the synthesis of novel phthalazine derivatives that function as potent inhibitors of the Transforming Growth Factor-beta (TGF-β) signaling pathway. Research indicates that such phthalazine-based compounds can effectively impair the TGF-β-Smad signaling cascade, a crucial pathway involved in maintaining tissue homeostasis, wound repair, and immune response regulation, without directly inhibiting the TGFβRI kinase. This non-kinase mechanism of action is of high interest for investigating strategies to modify the tumor microenvironment in oncology research, as dysregulation of the TGFβ pathway is associated with cancer progression and metastasis. The most promising derivative from this chemical class has demonstrated an IC50 of 0.11 ± 0.02 µM against TGFβ-Smad signaling and was confirmed to be non-cytotoxic up to 12 µM, offering a high selectivity index for research applications. This product is provided for Research Use Only and is strictly not intended for human or veterinary diagnostic or therapeutic uses. Researchers can utilize this compound to explore novel mechanisms of pathway inhibition and develop new therapeutic strategies for conditions where TGF-β signaling plays a pivotal role.

Properties

IUPAC Name

1-piperazin-1-ylphthalazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4.2ClH/c1-2-4-11-10(3-1)9-14-15-12(11)16-7-5-13-6-8-16;;/h1-4,9,13H,5-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHPGEPPKCBVMCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NN=CC3=CC=CC=C32.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Piperazin-1-yl)phthalazine dihydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including molecular interactions, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a phthalazine ring fused with a piperazine moiety. Its molecular weight is 287.19 g/mol, and the dihydrochloride form enhances its solubility in aqueous environments, which is crucial for biological assays.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The piperazine ring facilitates hydrogen bonding and hydrophobic interactions, which can lead to the inhibition or modulation of target activity. Notably, studies indicate that this compound may act as an inhibitor for specific serine proteases, enhancing its therapeutic potential in treating various diseases .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Biological Activity Description Reference
Enzyme Inhibition Inhibits serine proteases, potentially useful in treating conditions like inflammation and cancer.
Receptor Binding Modulates receptor activity, which may influence neurotransmitter systems and affect mood disorders.
Antimycobacterial Activity Demonstrated inhibition against various mycobacterial species with MIC values ranging from 0.08 to 5.05 μM.

Study on Serine Protease Inhibition

A recent study explored the structure-activity relationships (SAR) of compounds similar to this compound, focusing on their inhibitory effects on human C1s serine protease. The study found that modifications to the piperazine and phthalazine moieties significantly affected potency, with certain substitutions leading to over 300-fold enhancements in inhibitory activity .

Antimycobacterial Evaluation

Another investigation assessed the antimycobacterial properties of related phthalazine derivatives. Compounds similar to this compound showed promising results against Mycobacterium tuberculosis, with several exhibiting MIC values below 10 μM. This suggests potential applications in treating tuberculosis and other mycobacterial infections .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between 1-(Piperazin-1-yl)phthalazine dihydrochloride and related piperazine derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Pharmacological Notes
This compound C₁₂H₁₄Cl₂N₄* 297.17† Phthalazine, dihydrochloride High solubility; potential CNS activity (inferred)
1-(p-Tolyl)piperazine dihydrochloride C₁₁H₁₆Cl₂N₂ 239.15 p-Tolyl, dihydrochloride Used in ligand synthesis; moderate receptor affinity
Naftopidil dihydrochloride C₂₄H₃₀Cl₂N₂O₃ 465.42 Methoxyphenyl, naphthyloxy α₁-Adrenoceptor antagonist; treats benign prostatic hyperplasia
1-(2-Thiazolyl)piperazine hydrochloride C₇H₁₀ClN₃S 203.69 Thiazole, hydrochloride Intermediate in antiviral/antitumor agents
1-(3-Chlorophenyl)piperazin-2-one hydrochloride C₁₀H₁₀Cl₂N₂O 245.11 3-Chlorophenyl, ketone Probable dopamine receptor modulation

*Inferred formula based on structural analysis; †Calculated from molecular formula.

Structural and Functional Insights:

  • Aromatic vs. This may enhance binding to hydrophobic pockets in proteins or nucleic acids .
  • Salt Forms: Dihydrochloride salts (e.g., target compound, naftopidil) generally exhibit superior aqueous solubility over mono-hydrochloride analogs (e.g., 1-(2-thiazolyl)piperazine hydrochloride), facilitating formulation for intravenous administration .
  • Pharmacological Diversity : Naftopidil () demonstrates the impact of bulky substituents (naphthyloxy, methoxyphenyl) on receptor selectivity, whereas smaller substituents (e.g., thiazole in ) may favor kinase or enzyme inhibition .

Physicochemical Properties:

  • Molecular Weight : The target compound (297.17 g/mol) falls between low-MW analogs like 1-(p-tolyl)piperazine dihydrochloride (239.15 g/mol) and larger molecules like naftopidil (465.42 g/mol), influencing membrane permeability and blood-brain barrier penetration .
  • Solubility : Dihydrochloride salts (e.g., target compound, ) typically show >10 mg/mL solubility in water, critical for bioavailability .

Preparation Methods

Cyclization of Phthalic Anhydride with Hydrazine

  • Phthalic anhydride is refluxed with hydrazine hydrate in acetic acid to form the phthalazin-1-one intermediate.
  • This intermediate can be further chlorinated using phosphorus oxychloride (POCl3) to produce 1-chlorophthalazine derivatives, which are reactive intermediates for subsequent substitution steps.

Bromination and Functionalization

  • Bromination of key intermediates with N-bromosuccinimide (NBS) in the presence of dibenzoyl peroxide enables further functionalization at specific positions on the phthalazine ring.

Representative Preparation Procedure (From Patent EP2824098B1)

Step Reagents & Conditions Description
1 2-fluoro-5-(4-oxo-3,4-dihydro-phthalazin-1-ylmethyl)-benzoic acid + piperazine-1-carboxylic acid tert-butyl ester + HBTU + N,N-diisopropylethylamine in dimethylacetamide, stirred 18 h Amide coupling to form Boc-protected piperazine derivative
2 Deprotection with 6 M HCl in ethanol, 1 h, room temperature Removal of Boc protecting group
3 Basification with ammonia to pH 9, extraction with dichloromethane Isolation of free piperazine derivative
4 Conversion to dihydrochloride salt by treatment with HCl Formation of this compound

Alternative Synthetic Routes

Pd-Catalyzed Coupling Reactions

  • Palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) enable the introduction of various substituents on the phthalazine ring, which can then be functionalized with piperazine moieties.
  • Typical conditions involve Pd(PPh3)4 catalyst, sodium carbonate base, and solvents such as dioxane or dimethylformamide at 100–120 °C.

Photoredox Chemistry for Piperazine Substitution

  • Recent advances include photoredox catalysis using silicon amine protocols to efficiently introduce substituted piperazine groups onto phthalazine scaffolds under mild conditions, improving yields and scalability.

Purification and Characterization

  • Purification is commonly achieved by preparative high-performance liquid chromatography (HPLC) or flash column chromatography.
  • The final dihydrochloride salt is isolated by filtration, washing with solvent mixtures (e.g., water and tetrahydrofuran), and drying under vacuum at temperatures up to 40 °C.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions Notes
Phthalazine core formation Reflux phthalic anhydride + hydrazine in acetic acid Yields phthalazin-1-one intermediate
Chlorination POCl3 reflux Produces 1-chlorophthalazine for substitution
Piperazine substitution Reflux with piperazine in ethanol/acetonitrile Nucleophilic aromatic substitution
Amide coupling HBTU, DIPEA, DMAC, room temp, 16–18 h For coupling carboxylic acid derivatives
Boc deprotection 6 M HCl in ethanol, 1 h, RT Removes protecting group
Salt formation HCl treatment, filtration, drying Yields dihydrochloride salt
Purification Preparative HPLC or flash chromatography Ensures compound purity

Research Findings and Optimization Notes

  • The use of HBTU as a coupling agent is preferred for high efficiency and mild reaction conditions.
  • Deprotection under acidic conditions is rapid and effective, preserving the integrity of the phthalazine ring.
  • The dihydrochloride salt form improves compound stability and solubility, beneficial for pharmaceutical applications.
  • Photoredox methods and Pd-catalyzed couplings offer routes to diversify substitution patterns on the phthalazine core, enabling structure-activity relationship studies.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for producing 1-(Piperazin-1-yl)phthalazine dihydrochloride, and how do reaction parameters influence yield and purity?

  • Methodological Answer : Synthesis typically involves coupling phthalazine derivatives with piperazine under nucleophilic substitution or condensation reactions. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction efficiency.
  • Temperature : Controlled heating (60–80°C) minimizes side reactions.
  • Stoichiometry : Excess piperazine (1.5–2.0 eq) improves conversion rates .
  • Post-synthesis purification : Recrystallization or column chromatography removes unreacted precursors .

Q. Which analytical techniques are most effective for assessing the purity and structural integrity of this compound?

  • Methodological Answer :

  • HPLC/UPLC : Quantifies purity (>95% threshold) using reverse-phase C18 columns and UV detection (λ = 254 nm) .
  • NMR spectroscopy : ¹H/¹³C NMR confirms structural features (e.g., phthalazine aromatic protons at δ 8.5–9.0 ppm, piperazine N–H signals at δ 2.5–3.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ = 295.1 Da) .

Q. How should researchers handle solubility challenges in aqueous and organic media?

  • Methodological Answer :

  • Aqueous solubility : Use dilute HCl (pH < 3) to protonate the piperazine moiety, enhancing water solubility.
  • Organic solvents : DMSO or ethanol is preferred for stock solutions due to moderate polarity and compatibility with biological assays .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data (e.g., varying IC50 values across studies)?

  • Methodological Answer : Contradictions often arise from:

  • Assay variability : Standardize cell lines (e.g., HEK-293 vs. CHO-K1) and incubation times.
  • Compound purity : Validate via orthogonal analytical methods (e.g., HPLC + NMR) to exclude impurities affecting activity .
  • Buffer conditions : Adjust ionic strength (e.g., 150 mM NaCl) to mimic physiological environments .

Q. How does structural modification of the phthalazine or piperazine moieties influence receptor binding affinity?

  • Methodological Answer :

  • Piperazine substitution : Replace with morpholine (electron-rich oxygen) to study steric/electronic effects on GPCR binding .
  • Phthalazine functionalization : Introduce electron-withdrawing groups (e.g., –NO2) to enhance π-π stacking with kinase ATP pockets .
  • Comparative assays : Use radioligand displacement (e.g., ³H-SCH23390 for dopamine D1 receptor studies) to quantify affinity shifts .

Q. What computational tools are recommended for predicting off-target interactions or toxicity profiles?

  • Methodological Answer :

  • Molecular docking : AutoDock Vina or Schrödinger Suite to screen against Pharmaprojects or ChEMBL databases.
  • ADMET prediction : SwissADME or ProTox-II for bioavailability, CYP450 inhibition, and hepatotoxicity risks .

Comparative and Mechanistic Studies

Q. How does this compound compare to analogs like Vatalanib dihydrochloride in kinase inhibition assays?

  • Methodological Answer :

  • Kinase profiling : Use Eurofins KinaseProfiler to compare IC50 values against VEGFR2, PDGFRβ, and c-Kit.
  • Structural analysis : Overlay X-ray crystallography data to identify key differences in ATP-binding site interactions .

Q. What experimental approaches validate the compound’s mechanism of action in neuropharmacology studies?

  • Methodological Answer :

  • Calcium imaging : Monitor intracellular Ca²+ flux in neuronal cells pre-treated with glutamate or NMDA.
  • Western blotting : Quantify phosphorylation of ERK1/2 or CREB to confirm downstream signaling modulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Piperazin-1-yl)phthalazine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-(Piperazin-1-yl)phthalazine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.